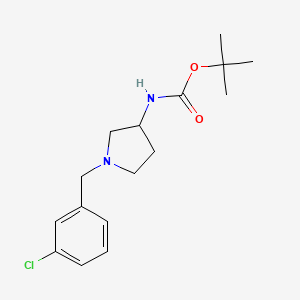

(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chiral compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-chlorobenzyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.

Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable nucleophile.

Carbamate Formation: The tert-butyl carbamate group can be introduced by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation at the α-carbon positions. Common oxidants and outcomes include:

| Reagent/Conditions | Oxidation Site | Product Formed | Key Observations |

|---|---|---|---|

| KMnO₄ (aqueous, acidic) | α-C adjacent to nitrogen | Pyrrolidone derivative | Forms lactam via C–H bond cleavage |

| mCPBA (CH₂Cl₂, 0°C to RT) | Benzylic C–H bond | Chlorobenzyl ketone | Epoxidation not observed |

Oxidation preserves the tert-butyl carbamate group due to its steric protection. The chlorobenzyl group remains inert under these conditions.

Reduction Reactions

The carbamate moiety and aromatic system demonstrate reducible functionality:

| Reagent/Conditions | Target Group | Product Formed | Selectivity Notes |

|---|---|---|---|

| LiAlH₄ (THF, reflux) | Carbamate C=O bond | Free amine (pyrrolidin-3-amine) | Leaves chlorobenzyl intact |

| H₂/Pd-C (EtOH, 25°C) | Aromatic Cl substituent | Dechlorinated benzyl derivative | Requires elevated H₂ pressure |

Reductive cleavage of the carbamate generates the primary amine, a critical intermediate for further functionalization.

Nucleophilic Substitution

The chlorobenzyl group participates in SNAr reactions under specific conditions:

| Reagent/Conditions | Leaving Group | Nucleophile | Product |

|---|---|---|---|

| NaN₃ (DMF, 120°C) | Chlorine | Azide | Benzyl azide derivative |

| KSCN (CuI, DMSO, 80°C) | Chlorine | Thiocyanate | Thiobenzyl analog |

Substitution occurs regioselectively at the meta-chlorine position due to electronic deactivation by the adjacent substituents.

Hydrolysis and Rearrangement

Controlled hydrolysis reveals stability trends:

The carbamate group is stable under mild basic conditions but hydrolyzes readily in strong acids .

Cross-Coupling Reactions

The chlorobenzyl group enables transition-metal-catalyzed couplings:

| Catalyst/System | Coupling Partner | Product | Yield (%) [Ref] |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ (toluene) | Phenylboronic acid | Biaryl derivative | 68–72 |

| CuI, proline (DMSO) | Terminal alkyne | Benzyl-alkyne conjugate | 55–60 |

These reactions highlight the compound’s utility in constructing complex architectures.

Scientific Research Applications

®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pyrrolidine ring and the 3-chlorobenzyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

(S)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate: The enantiomer of the compound with similar properties but different stereochemistry.

tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate: The racemic mixture of both enantiomers.

Uniqueness

®-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry, which can result in different biological activities and binding affinities compared to its enantiomer and racemic mixture .

Biological Activity

(R)-tert-Butyl (1-(3-chlorobenzyl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by the molecular formula C16H23ClN2O2 and a molecular weight of approximately 310.82 g/mol, this compound includes a pyrrolidine ring, a 3-chlorobenzyl substituent, and a tert-butyl carbamate moiety. The presence of the chlorine atom in the benzyl group is hypothesized to enhance its reactivity and biological activity, making it a candidate for further pharmacological investigation.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties and may selectively target specific biological pathways, which could lead to therapeutic applications .

Binding Affinity Studies

Interaction studies have indicated that this compound may possess significant binding affinity to certain receptors or enzymes. For instance, research on structurally related compounds has shown promising results in inhibiting specific enzyme activities, suggesting that this compound may exhibit similar effects .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of these compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (R)-tert-Butyl pyrrolidin-3-ylcarbamate | C13H21N2O2 | Lacks chlorobenzyl substitution |

| (S)-tert-Butyl pyrrolidin-3-ylcarbamate | C13H21N2O2 | Enantiomeric form |

| tert-Butyl ((3S,4S)-4-methylpyrrolidin-3-yl)carbamate | C14H25N2O2 | Contains a methyl substitution |

| tert-Butyl pyrrolidin-2-ylmethylcarbamate | C14H25N2O2 | Different positional isomer |

| tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride | C13H22ClN2O2 | Salt form with chloride ion |

The distinct presence of the 3-chlorobenzyl group in this compound is expected to enhance its biological activity and specificity compared to these other compounds.

Case Studies

Recent studies have explored the pharmacological profile of related compounds, providing insights into their therapeutic potential. For example:

- Antimicrobial Activity : A study on similar pyrrolidine derivatives demonstrated significant antimicrobial effects against various bacterial strains, suggesting that this compound may also exhibit such properties .

- Enzyme Inhibition : Research has shown that carbamates with similar structures can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular processes, potentially resulting in therapeutic benefits for conditions such as cancer or metabolic disorders.

Properties

IUPAC Name |

tert-butyl N-[1-[(3-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCTBVQRSGNTTDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.